

## How to control for placebo effects in Laquinimod clinical trial design

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Laquinimod |           |
| Cat. No.:            | B608466    | Get Quote |

# Technical Support Center: Laquinimod Clinical Trial Design

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals designing clinical trials for **Laquinimod**, with a focus on controlling for placebo effects.

## Frequently Asked Questions (FAQs)

Q1: What is **Laquinimod** and what is its proposed mechanism of action?

**Laquinimod** is an orally administered immunomodulatory compound that has been investigated for the treatment of multiple sclerosis (MS) and other neurodegenerative diseases. [1] Its mechanism of action is multifaceted, involving both anti-inflammatory and neuroprotective effects. [2] **Laquinimod** is thought to modulate the immune system by shifting the balance of pro-inflammatory and anti-inflammatory cytokines. [1][3] It has been shown to suppress the pro-inflammatory Th17 response and promote the development of regulatory T-cells. [4] Additionally, **Laquinimod** can cross the blood-brain barrier and is believed to exert direct neuroprotective effects by reducing microglial activation, inhibiting astrocytic NF-κB activation, and increasing the production of brain-derived neurotrophic factor (BDNF). [2][5]

Q2: Why is controlling for the placebo effect particularly challenging in MS clinical trials?

## Troubleshooting & Optimization





Controlling for the placebo effect in Multiple Sclerosis (MS) clinical trials is challenging due to several factors. The clinical course of MS is highly variable, with spontaneous remissions and relapses, which can be mistaken for a treatment effect.[6][7] Symptoms such as fatigue and pain are subjective and can be significantly influenced by a patient's expectations and the increased medical attention they receive during a trial.[8][9] Studies have shown that placebotreated MS patients can experience a decrease in relapse frequency and a slower progression of disability than expected from the natural history of the disease.[6][7]

Q3: What are the key clinical endpoints used in **Laquinimod** trials, and how can the placebo response affect them?

The primary and secondary endpoints in **Laquinimod** clinical trials for relapsing-remitting MS (RRMS) have typically included:

- Annualized Relapse Rate (ARR): The placebo effect can lead to a lower-than-expected ARR in the placebo group, reducing the apparent treatment effect of the investigational drug.[8]
   [10]
- Disability Progression: This is often measured by the Expanded Disability Status Scale
  (EDSS). The subjective components of the EDSS and the desire of participants to show
  improvement can contribute to a placebo response, making it harder to detect a true drug
  effect on disability.[8][11]
- Magnetic Resonance Imaging (MRI) Outcomes: These include the number of new or enlarging T2 lesions and gadolinium-enhancing (GdE) lesions. While generally considered more objective, even MRI outcomes can be influenced by factors that contribute to the overall placebo effect, such as regression to the mean.[12]

Q4: What were the main outcomes of the pivotal Phase 3 trials of **Laquinimod** in RRMS?

Three key Phase 3 trials evaluated the efficacy and safety of **Laquinimod** (0.6 mg/day) in patients with RRMS: ALLEGRO, BRAVO, and CONCERTO.

 ALLEGRO: This trial showed a modest but statistically significant reduction in the annualized relapse rate and a reduced risk of confirmed disability progression in patients treated with Laquinimod compared to placebo.[8]



- BRAVO: In this study, **Laquinimod** did not significantly reduce the annualized relapse rate compared to placebo in the primary analysis. However, it did show a significant reduction in brain volume loss.[9][13]
- CONCERTO: The CONCERTO trial did not meet its primary endpoint of a significant effect on 3-month confirmed disability progression.[1][4] However, it did show a significant reduction in brain volume loss and a lower annualized relapse rate compared to placebo.[3] [4][14]

## **Troubleshooting Guides**

Issue: High placebo response rates are obscuring the true treatment effect of **Laquinimod** in our trial.

Solution: Several strategies can be implemented in the clinical trial design to mitigate the impact of high placebo response rates:

- Patient and Rater Training: Provide comprehensive training to both patients and clinical raters on the importance of accurate and objective reporting of symptoms. This can help to reduce variability and expectancy bias.[14]
- Centralized Rating: Employing a limited pool of highly trained, centralized raters who are blinded to the study visit and treatment condition can improve the reliability of subjective outcome measures like the EDSS.[14]
- Objective Endpoints: Prioritize objective endpoints, such as MRI-based measures of disease activity and neurodegeneration (e.g., brain volume loss), which are generally less susceptible to placebo effects.[12]
- Innovative Trial Designs: Consider the use of adaptive trial designs or a sequential parallel comparison design (SPCD). These designs can help to enrich the study population with patients who are less likely to respond to placebo.[2][15][16]

Issue: We are observing inconsistencies in EDSS assessments across different trial sites.

Solution: Ensuring consistency in EDSS assessments is crucial for the integrity of the trial data.



- Standardized Training and Certification: All raters should undergo a standardized and rigorous training program, such as the Neurostatus training, and be certified before performing any assessments.[17]
- Video Adjudication: Implement a process of video recording a subset of EDSS assessments for review by a central, expert panel to ensure inter-rater reliability.
- Electronic Data Capture: Utilize electronic platforms for EDSS scoring to minimize data entry errors and to prompt raters for all required components of the examination.[18]

## **Quantitative Data Summary**

The following tables summarize key efficacy data from the Phase 3 clinical trials of **Laquinimod** (0.6 mg/day) versus placebo in patients with relapsing-remitting multiple sclerosis.

Table 1: Annualized Relapse Rate (ARR)

| Trial    | Laquinimod<br>0.6 mg | Placebo | Relative<br>Reduction     | p-value       |
|----------|----------------------|---------|---------------------------|---------------|
| ALLEGRO  | 0.30                 | 0.39    | 23%                       | 0.002[7][8]   |
| BRAVO    | -                    | -       | 18% (non-<br>significant) | 0.075[9][13]  |
| CONCERTO | -                    | -       | 25%                       | 0.0001[3][14] |

Table 2: Confirmed Disability Progression (CDP)\*

| Trial    | Laquinimod<br>0.6 mg | Placebo | Hazard Ratio<br>(HR) | p-value      |
|----------|----------------------|---------|----------------------|--------------|
| ALLEGRO  | 11.1%                | 15.7%   | 0.64                 | 0.01[7][8]   |
| BRAVO    | 10%                  | 13%     | 0.69                 | 0.063[9]     |
| CONCERTO | -                    | -       | 0.94                 | 0.706[4][12] |



\*Confirmed disability progression was defined as a sustained increase in the EDSS score for at least 3 months.

Table 3: MRI Outcomes

| Trial    | Endpoint                                           | Laquinimod 0.6 mg<br>vs. Placebo | p-value       |
|----------|----------------------------------------------------|----------------------------------|---------------|
| ALLEGRO  | Mean cumulative<br>number of GdE<br>lesions        | Lower                            | <0.001[7]     |
| ALLEGRO  | Mean cumulative number of new/enlarging T2 lesions | Lower                            | <0.001[7]     |
| BRAVO    | Percent brain volume change                        | 28% reduction                    | <0.001[9]     |
| CONCERTO | Percent brain volume change (at 15 months)         | 40% reduction                    | <0.0001[3][4] |
| CONCERTO | Number of GdE T1<br>lesions (at 15 months)         | 30% reduction                    | 0.004[14]     |

## **Experimental Protocols**

Expanded Disability Status Scale (EDSS) Assessment

The EDSS is a method of quantifying disability in multiple sclerosis.[19] The scale ranges from 0 (normal neurological exam) to 10 (death due to MS) in 0.5-unit increments.[19] The assessment is based on a standard neurological examination of seven functional systems (pyramidal, cerebellar, brainstem, sensory, bowel and bladder, visual, and cerebral) and an assessment of ambulation.[11][19]

#### Procedure:



- A trained and certified neurologist or clinical research professional conducts a thorough neurological examination.
- Each of the seven functional systems is scored on an ordinal scale.
- The patient's ability to walk a standardized distance (e.g., 500 meters) is assessed.
- The scores from the functional systems and the ambulation assessment are integrated to determine the final EDSS score.
- Minimizing Variability: To ensure consistency, all assessors should be trained and certified using a standardized program. Regular re-certification and monitoring of inter-rater reliability are recommended.[17]

MRI Protocol for Gadolinium-Enhancing (GdE) Lesions

MRI is a critical tool for monitoring disease activity in MS clinical trials. GdE lesions indicate areas of active inflammation where the blood-brain barrier is disrupted.[20]

#### Procedure:

- A baseline MRI of the brain is performed before the initiation of treatment.
- Follow-up MRIs are conducted at specified intervals throughout the trial (e.g., annually).
- The standard protocol includes T1-weighted, T2-weighted, and Fluid-Attenuated Inversion Recovery (FLAIR) sequences.[21]
- A standard dose of a gadolinium-based contrast agent (0.1 mmol/kg) is administered intravenously.[22][23]
- Post-contrast T1-weighted images are acquired after a minimum delay of 5 minutes to allow for lesion enhancement.[21][22][23]
- The number and volume of new GdE lesions are quantified by trained neuroradiologists who are blinded to the treatment allocation.

## **Visualizations**







Click to download full resolution via product page

Caption: Proposed mechanism of action of Laquinimod.





Click to download full resolution via product page

Caption: Standard clinical trial workflow with integrated placebo mitigation strategies.





Click to download full resolution via product page

Caption: Workflow of a Sequential Parallel Comparison Design (SPCD).



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medscape.com [medscape.com]
- 2. Sequential parallel comparison design with two coprimary endpoints PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Teva and Active Biotech Announce Concerto Trial of Laquinimod did not Meet Primary Endpoint www.pharmasources.com [pharmasources.com]
- 4. CONCERTO: A randomized, placebo-controlled trial of oral laquinimod in relapsingremitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Defining a role for laquinimod in multiple sclerosis PMC [pmc.ncbi.nlm.nih.gov]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. researchgate.net [researchgate.net]
- 8. Placebo-controlled trial of oral laquinimod for multiple sclerosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A randomized placebo-controlled phase III trial of oral laquinimod for multiple sclerosis -PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Laquinimod Slows Progression in MS: ALLEGRO Published [medscape.com]
- 11. Disability Outcome Measures in Phase III Clinical Trials in Multiple Sclerosis PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Life Still for Laquinimod in MS After BRAVO [medscape.com]
- 14. tevausa.com [tevausa.com]
- 15. openaccessjournals.com [openaccessjournals.com]
- 16. Adaptive promising zone design for sequential parallel comparison design with continuous outcomes PMC [pmc.ncbi.nlm.nih.gov]
- 17. mstrust.org.uk [mstrust.org.uk]



- 18. Rethinking EDSS assessments: Can technology solve rater training and variability challenges in MS? Clinical Trials Arena [clinicaltrialsarena.com]
- 19. nationalmssociety.org [nationalmssociety.org]
- 20. imaging-cro.biospective.com [imaging-cro.biospective.com]
- 21. Revised Recommendations of the Consortium of MS Centers Task Force for a Standardized MRI Protocol and Clinical Guidelines for the Diagnosis and Follow-Up of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ajnr.org [ajnr.org]
- 23. droracle.ai [droracle.ai]
- To cite this document: BenchChem. [How to control for placebo effects in Laquinimod clinical trial design]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608466#how-to-control-for-placebo-effects-in-laquinimod-clinical-trial-design]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com